Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate

Chiral purity Enantiomeric excess Quality control

Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate (CAS 73283-54-2), also referred to as 4-fluoro-L-phenylalanine methyl ester, is a chiral, non-proteinogenic amino acid derivative with the molecular formula C₁₀H₁₂FNO₂ (MW 197.21). It is the methyl ester of 4-fluoro-L-phenylalanine and is primarily utilized as a protected building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling, where the methyl ester serves as a carboxyl-protecting group that can be removed under mild conditions.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
CAS No. 73283-54-2
Cat. No. B3043106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate
CAS73283-54-2
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)F)N
InChIInChI=1S/C10H12FNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1
InChIKeyNCSHKOSBEYDZFY-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate (CAS 73283-54-2): Chiral Fluorinated Building Block for Peptide Synthesis and 19F NMR Probe Development


Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate (CAS 73283-54-2), also referred to as 4-fluoro-L-phenylalanine methyl ester, is a chiral, non-proteinogenic amino acid derivative with the molecular formula C₁₀H₁₂FNO₂ (MW 197.21) [1]. It is the methyl ester of 4-fluoro-L-phenylalanine and is primarily utilized as a protected building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling, where the methyl ester serves as a carboxyl-protecting group that can be removed under mild conditions . The para-fluorine substituent on the aromatic ring provides a sensitive 19F NMR spectroscopic handle, enabling its use as a probe for studying protein structure, dynamics, and ligand interactions [2]. The compound is also a key precursor for the synthesis of fluorinated bioactive molecules, including enzyme inhibitors and receptor ligands .

Why 4-Fluoro-L-Phenylalanine Methyl Ester Cannot Be Interchanged with Its Free Acid, D-Enantiomer, or Non-Fluorinated Analog in Procurement


Substituting methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate with the free acid 4-fluoro-L-phenylalanine (CAS 1132-68-9) introduces a free carboxyl group that requires additional protection/deprotection steps during peptide synthesis, altering reaction efficiency and increasing synthetic complexity . The D-enantiomer (CAS 176896-72-3) exhibits opposite stereochemistry, producing peptides with different biological activity profiles—a critical consideration given that the L-configuration is essential for interactions with eukaryotic enzymes and receptors [1]. The non-fluorinated L-phenylalanine methyl ester (CAS 7524-50-7) lacks the 19F NMR handle and the electron-withdrawing para-fluoro substituent that modulates aromatic ring electronics, affecting peptide binding affinity and metabolic stability . Even the salt form matters: the hydrochloride salt (CAS 64231-55-6) offers significantly different solubility, handling, and storage characteristics compared to the free base (CAS 73283-54-2), directly impacting experimental reproducibility .

Quantitative Differentiation Evidence: Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate vs. Key Comparators


Chiral Identity Verification: Specific Rotation Differentiates L-Enantiomer Free Base from Free Acid and D-Enantiomer

The hydrochloride salt of the target L-enantiomer (CAS 64231-55-6) exhibits a specific rotation of [α]²⁰D = +16 ± 1° (c=1, MeOH) . In contrast, the corresponding free amino acid 4-fluoro-L-phenylalanine (CAS 1132-68-9) shows a specific rotation of [α]²⁰D = -24° (c=1, H₂O), a sign inversion due to the absence of the methyl ester and differing solvent conditions . The D-enantiomer methyl ester (CAS 176896-72-3) is expected to display an opposite sign of rotation, while the racemic DL-mixture (CAS 64282-12-8) would show near-zero optical activity. This optical rotation signature provides a definitive, instrument-based identity check that cannot be replicated by the free acid or the wrong enantiomer, serving as a critical procurement specification.

Chiral purity Enantiomeric excess Quality control Peptide synthesis

19F NMR Spectroscopic Handle: Para-Fluoro Substituent Enables Quantitative Protein Dynamics Studies Unavailable with Non-Fluorinated Phenylalanine

The para-fluorine atom on the aromatic ring of the target compound provides a 19F NMR probe with a chemical shift typically centered near -115 ppm (relative to CFCl₃) for 4-fluorophenylalanine residues incorporated into proteins [1]. The 19F nucleus has 100% natural abundance, high gyromagnetic ratio (94% of ¹H), and a chemical shift range of ~300 ppm, making it exquisitely sensitive to local environmental changes [2]. In contrast, non-fluorinated L-phenylalanine methyl ester (CAS 7524-50-7) produces no 19F signal, precluding its use for fluorine-based NMR studies of protein conformation, solvent accessibility, or ligand interactions. The 4-fluoro substituent also exerts an electron-withdrawing inductive effect (σₚ = 0.06) that modulates the aromatic ring's electronic character, subtly altering π-stacking and hydrophobic interactions compared to the non-fluorinated phenylalanine .

19F NMR spectroscopy Protein dynamics Ligand binding Biophysical assays

Methyl Ester Carboxyl Protection Enables Direct Peptide Coupling Without Additional Protection-Deprotection Steps Compared to Free Acid

The methyl ester group of the target compound serves as a carboxyl-protecting moiety that can be removed under controlled basic hydrolysis (e.g., 1M NaOH in MeOH/H₂O) or hydrazinolysis conditions after peptide coupling [1]. This contrasts with the free acid 4-fluoro-L-phenylalanine (CAS 1132-68-9), which requires additional activation (e.g., conversion to active ester or use of coupling reagents like HATU/DIPEA) or orthogonal protection (e.g., Fmoc-Phe(4-F)-OH for SPPS) before incorporation into peptides . In aminopeptidase-catalyzed dipeptide synthesis using free amino acid as acyl donor and aminoacyl methyl ester as acyl acceptor in 98% MeOH, the methyl ester form achieves >50% conversion to dipeptide at equilibrium [2]. The methyl ester also enhances solubility in organic solvents (DCM, DMF, MeOH) commonly used in peptide synthesis, facilitating homogeneous reaction conditions .

Solid-phase peptide synthesis Amino acid esters Carboxyl protection Synthetic efficiency

Hydrochloride Salt vs. Free Base: Melting Point and Solubility Differentiation for Formulation and Handling

The hydrochloride salt of the target compound (CAS 64231-55-6) exhibits a sharp melting point of 198-200°C and is a crystalline solid at room temperature, facilitating accurate weighing and long-term storage at 2-8°C . In contrast, the free base (CAS 73283-54-2) is typically a low-melting solid or oil, with storage at 2-8°C in sealed, dry conditions recommended to prevent hydrolysis . The HCl salt demonstrates solubility in both water and organic solvents, whereas the free base is predominantly soluble only in organic solvents, limiting its utility in aqueous biochemical assays . The hydrochloride salt is also the preferred form for peptide synthesis using standard coupling protocols, as the free amine is liberated in situ upon addition of base (e.g., DIPEA, NMM) .

Salt selection Solubility Stability Formulation development Compound handling

Enantiomer-Specific Enzyme Recognition: L-Configuration is Essential for Tyrosine Hydroxylase Substrate Activity and Aminopeptidase Inhibitor Design

The L-configuration of the target compound is critical for biological recognition. The parent amino acid 4-fluoro-L-phenylalanine (CAS 1132-68-9) acts as a substrate for tyrosine hydroxylase (TH) with a KM value of 0.01 mM, comparable to the natural substrate L-tyrosine (KM = 0.011-0.033 mM), and binds to the E. coli L-leucine specific receptor with a KD of 0.26 μM [1]. The D-enantiomer lacks this substrate activity and instead may act as an inhibitor or have no activity . In the design of dual Plasmodium falciparum M1/M17 aminopeptidase inhibitors, the S-configuration at the α-carbon of 4-fluorophenylalanine-derived hydroxamic acid analogues is essential for potent inhibition, with the methyl ester serving as a key synthetic intermediate for introducing the pharmacophore . Fluorine NMR studies of N-trifluoroacetyl-4-fluorophenylalanine complexes with α-chymotrypsin reveal that the L- and D-enantiomers exhibit distinct enzyme-induced 19F chemical shift effects and binding dynamics, confirming differential recognition at the active site [2].

Enzyme specificity Tyrosine hydroxylase Aminopeptidase inhibition Structure-activity relationship

Optimal Procurement Scenarios for Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate Based on Quantitative Differentiation Evidence


Solid-Phase and Solution-Phase Peptide Synthesis Requiring Pre-Protected 4-Fluoro-L-Phenylalanine

When synthesizing peptides containing 4-fluoro-L-phenylalanine residues via solution-phase coupling or enzymatic methods, the methyl ester of the target compound eliminates the need for separate carboxyl protection. The hydrochloride salt (CAS 64231-55-6) provides a stable, crystalline form that liberates the free amine in situ upon addition of base (e.g., DIPEA), enabling direct coupling with acyl donors. This is particularly advantageous when the Fmoc-protected derivative (Fmoc-Phe(4-F)-OH) is cost-prohibitive or when solution-phase rather than solid-phase methodology is preferred . The >50% conversion efficiency demonstrated in enzymatic dipeptide synthesis using amino acid methyl esters as acyl acceptors supports its utility in biocatalytic peptide production [1].

19F NMR Probe Development for Protein Structure, Dynamics, and Ligand Binding Studies

The para-fluorine substituent provides a clean, sensitive 19F NMR signal (~ -115 ppm) that reports on local environment changes without the need for isotopic labeling. The methyl ester form can be directly incorporated into peptides or used to prepare N-protected derivatives for SPPS. The 19F signal's high sensitivity to solvent exposure and binding events, as demonstrated in glucagon and α-chymotrypsin studies, makes this compound an essential procurement choice for biophysical laboratories studying protein conformational changes, protein-ligand interactions, or protein aggregation [2]. The non-fluorinated L-phenylalanine methyl ester cannot serve this purpose, while the D-enantiomer may produce confounding results due to altered binding dynamics [3].

Synthesis of Fluorinated Enzyme Inhibitors and Receptor Ligands Requiring Stereochemically Pure (2S)-Configuration

For medicinal chemistry programs targeting enzymes such as aminopeptidases (PfA-M1/PfA-M17), tyrosine hydroxylase, or phenylalanine ammonia-lyase, the (2S)-configured methyl ester serves as a critical chiral building block. The specific rotation (+16 ± 1° for the HCl salt) and the sharp melting point (198-200°C) serve as quality benchmarks ensuring the correct enantiomer is procured . The electron-withdrawing para-fluoro group enhances metabolic stability of final drug candidates compared to non-fluorinated phenylalanine-derived inhibitors, while the methyl ester enables flexible synthetic diversification to hydroxamic acids, amides, or other pharmacophores through simple functional group interconversion .

Quality Control Reference Standard for Enantiomeric Purity Assessment of 4-Fluorophenylalanine Derivatives

The well-defined specific rotation of the hydrochloride salt (+16 ± 1° at 20°C, c=1 in MeOH) and the free acid comparator (-24°, c=1 in H₂O) provide orthogonal reference points for calibrating chiral HPLC methods or validating enantiomeric excess determinations of 4-fluorophenylalanine-containing compounds . The distinct 19F NMR chemical shifts for L- vs. D-enantiomers in enzyme complexes further support the use of this compound as a reference standard for developing 19F NMR-based enantiomeric purity assays [4]. This application leverages the compound's unique combination of fluorine reporter and stereochemical integrity for analytical method development.

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